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Calcium diglutamate

Sodium reduction Sensory science Food formulation

Formulating low-sodium foods without sacrificing taste or mineral content is a persistent challenge. Calcium diglutamate (CDG, E623) addresses this by providing umami enhancement completely free of sodium while delivering bioavailable calcium ions. - Reduces sodium by >66% in liquid matrices (150 mM→50 mM NaCl) with maintained hedonic ratings. - Achieves 82.6% sodium reduction in processed meats (0.69%→0.12% Na) without flavor loss. - Freely water-soluble white crystalline powder (≥98% purity); ideal for clean-label, dual-functional fortification.

Molecular Formula C10H20CaN2O10
Molecular Weight 368.35 g/mol
CAS No. 5996-22-5
Cat. No. B1668221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium diglutamate
CAS5996-22-5
SynonymsCalcium diglutamate;  Calcium di-L-glutamate;  Glutamic acid, calcium salt (2:1), L-; 
Molecular FormulaC10H20CaN2O10
Molecular Weight368.35 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.O.O.[Ca+2]
InChIInChI=1S/2C5H9NO4.Ca.2H2O/c2*6-3(5(9)10)1-2-4(7)8;;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);;2*1H2/q;;+2;;/p-2/t2*3-;;;/m00.../s1
InChIKeyUQXSVZNYTOVOBX-MINUCSRNSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Diglutamate (CAS 5996-22-5): What It Is and Its Regulatory Identity


Calcium diglutamate (CDG, E623) is the calcium acid salt of L-glutamic acid [1]. It is a white, odorless crystalline powder freely soluble in water but practically insoluble in ethanol and ether [2]. CDG is a member of the glutamate flavor enhancer class and serves as the calcium analog of monosodium glutamate (MSG) [1]. Unlike MSG, CDG provides both umami taste enhancement and a soluble source of calcium ions without contributing sodium [1].

Identity Calcium diglutamate (E623), calcium salt of L-glutamic acid
Solubility Freely water-soluble; practically insoluble in ethanol/ether
Functional role Sodium-free umami enhancement with calcium delivery

Why Generic Glutamate Substitution Fails for Sodium Reduction and Calcium Fortification


In-class glutamate salts (e.g., MSG, potassium glutamate, magnesium diglutamate) cannot be freely interchanged without altering a product's nutritional profile or sensory characteristics. The cation paired with glutamate fundamentally determines the additive's contribution to sodium content, mineral fortification, and potential off-tastes. Substituting MSG with CDG eliminates the sodium contribution of the flavor enhancer entirely while adding calcium, a dual functional benefit not achievable with sodium, potassium, or ammonium glutamate salts [1]. Conversely, substituting CDG with magnesium diglutamate (E625) or potassium glutamate (E622) alters the mineral fortification target and may introduce bitter/metallic off-notes, as the cation directly influences taste perception [1].

Cation mismatch (calcium vs. sodium/potassium/magnesium) alters mineral fortification target and sodium content
Potassium or magnesium glutamate salts may introduce bitter/metallic off-notes affecting taste perception
Sodium reduction and calcium delivery are specific to the calcium cation; not achievable with sodium, ammonium, or potassium glutamate

Quantitative Differentiation: Calcium Diglutamate vs. Alternatives and In-Class Analogs


Sodium Reduction with Maintained Palatability: CDG vs. MSG in Soup

In a randomized crossover trial with 107 participants, soups formulated with 50 mM or 85 mM NaCl plus added CDG (up to 43 mM) achieved hedonic and sensory ratings on five of six scales (liking, flavor-intensity, familiarity, naturalness, richness of taste) that were equivalent to or higher than a control soup containing 150 mM NaCl without added glutamate. The study directly compared CDG to MSG and found the two glutamate sources to have equivalent effects on taste across all NaCl levels tested [1].

Taste acceptability in soup
Head-to-head
66% sodium reduction (150 → 50 mM) with equivalent palatability; CDG matched MSG effects
Supports CDG as sodium-free MSG substitute in liquid foods
107 healthy adults; 32 soups tested; 5 of 6 sensory scales equivalent
Sodium reduction Sensory science Food formulation

Sodium Content Reduction in Sausage: Quantitative Benchmark

When CDG was incorporated into sausage formulations as a partial salt substitute, the total sodium content was reduced from 0.69% to 0.12% without compromising flavor acceptability or causing detectable deterioration in taste quality [1].

Sodium reduction in sausage
Supporting evidence
82.6% sodium reduction (from 0.69% to 0.12%)
Quantitative benchmark for sodium reduction in solid food matrices
No flavor deterioration reported in sausage application
Processed meat Sodium reduction Calcium fortification

Regulatory Purity Specifications: E623 vs. Class-Level Requirements

According to Commission Regulation (EU) No 231/2012, food-grade calcium diglutamate (E623) must meet specific purity criteria: assay content between 98.0% and 102.0% on an anhydrous basis, water content not more than 19.0% (for the tetrahydrate form; Karl Fischer method), and chloride content not more than 0.2% [1].

EU purity specification (E623)
Class-level inference
Assay 98.0–102.0%, water ≤19.0%, chloride ≤0.2%
Verifiable procurement benchmarks for food-grade CDG
Anhydrous basis; Karl Fischer water method per EU 231/2012
Food additive compliance Quality control Regulatory affairs

Solubility Profile: CDG vs. Common Calcium Salts

CDG is classified as "freely soluble in water" per EU food additive specifications, while being practically insoluble in ethanol or ether [1]. This aqueous solubility profile contrasts with calcium carbonate, which requires acidic conditions for dissolution and may precipitate in neutral pH formulations.

Aqueous solubility vs. CaCO₃
Class-level inference
Freely soluble in water vs. poorly soluble calcium carbonate
Enables uniform liquid formulation without sedimentation
Per EU Regulation 231/2012; ambient temperature
Solubility Formulation Calcium salts

Evidence-Backed Application Scenarios for Calcium Diglutamate (E623)


Sodium-Reduced Soups, Broths, and Liquid Savory Products

Based on direct evidence, CDG enables sodium reductions of 66% or more in liquid food matrices without compromising taste acceptability. Formulators can replace up to 100 mM NaCl (equivalent to a reduction from 150 mM to 50 mM) while maintaining hedonic ratings and umami perception through CDG addition at levels up to 43 mM glutamate equivalents [1].

Low-Sodium Processed Meats and Sausages

CDG demonstrates efficacy in solid food matrices, with documented sodium reductions of 82.6% in sausage products (from 0.69% to 0.12% sodium) while maintaining flavor quality [1]. This supports procurement for processed meat manufacturers seeking clean-label sodium reduction solutions with concurrent calcium fortification.

Calcium-Fortified Functional Foods Requiring Clean Taste

The equivalent taste-enhancing properties of CDG relative to MSG [1] combined with its high aqueous solubility [2] position it as a dual-functional ingredient for calcium-fortified beverages and functional foods where mineral fortification must not introduce metallic off-flavors or sedimentation.

First-Aid Calcium Source for Hydrofluoric Acid Exposure

As a soluble source of calcium ions, CDG is used as a first-aid treatment for exposure to hydrofluoric acid, where rapid calcium ion availability is critical for binding fluoride ions and preventing systemic toxicity [1]. This specialized industrial/medical application distinguishes CDG from non-calcium glutamate salts.

Application
Selection Property
Validation Focus
Sodium-reduced soups, broths & liquid savory products
Sodium-free umami enhancement with high water solubility
Sensory acceptability at substantial sodium reduction
Low-sodium processed meats & sausages
Sodium reduction + calcium fortification in solid matrices
Sodium content reduction in final product formulation
Calcium-fortified functional foods & beverages
High aqueous solubility without metallic off-flavors
Calcium content & sensory quality validation
Hydrofluoric acid exposure calcium source
Rapidly soluble calcium ion donor
Calcium ion availability for emergency response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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